1,2-Dichloro-4-(iodomethyl)benzene

Description

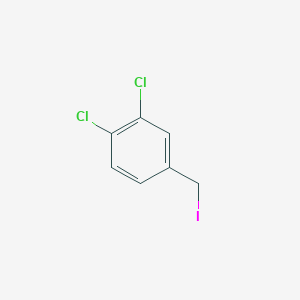

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(iodomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWOWXDEIUANIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CI)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376670 | |

| Record name | 1,2-dichloro-4-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142523-67-9 | |

| Record name | 1,2-dichloro-4-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Dichloro 4 Iodomethyl Benzene and Analogues

Direct Iodination Approaches for Benzylic Alcohols

NaBH4/I2-Mediated Iodination Protocols and Reaction Optimization

A simple, mild, and high-yielding procedure for the iodination of alcohols utilizes a combination of sodium borohydride (B1222165) (NaBH4) and molecular iodine (I2). ccspublishing.org.cn This method has proven effective for benzylic and primary alkyl alcohols. ccspublishing.org.cn The general protocol involves the reaction of the benzylic alcohol with NaBH4, followed by the addition of iodine. ccspublishing.org.cn

Reaction optimization studies have shown that the sequence of reagent addition is critical for achieving high yields. The most effective procedure involves first stirring the benzylic alcohol, such as (3,4-dichlorophenyl)methanol, with NaBH4 in a solvent like 1,4-dioxane (B91453) at an elevated temperature (e.g., 80°C). After this initial period, the mixture is cooled, and then iodine is added. The reaction is subsequently stirred at a slightly lower temperature (e.g., 60°C) for an extended period to ensure completion. ccspublishing.org.cn This sequential addition prevents the premature consumption of NaBH4 by iodine, which would otherwise significantly lower the yield of the desired benzyl (B1604629) iodide. ccspublishing.org.cn

The effectiveness of this protocol across various substituted benzyl alcohols is demonstrated in the table below, showing moderate to excellent yields. ccspublishing.org.cn

| Entry | Substrate (Benzylic Alcohol) | Yield (%) |

| 1 | Benzyl alcohol | 98 |

| 2 | 4-Methylbenzyl alcohol | 95 |

| 3 | 4-Methoxybenzyl alcohol | 96 |

| 4 | 4-Chlorobenzyl alcohol | 94 |

| 5 | 4-Bromobenzyl alcohol | 93 |

| 6 | 2-Chlorobenzyl alcohol | 90 |

| 7 | 3,4-Dichlorobenzyl alcohol | 92 |

Table 1: Yields of various benzylic iodides using the NaBH4/I2 protocol. Data adapted from research findings. ccspublishing.org.cn

Mechanistic Insights into Iodination Pathways

The plausible mechanism for the NaBH4/I2-mediated iodination of a benzylic alcohol begins with the reaction between the alcohol and sodium borohydride. This initial step forms an alkoxyborohydride intermediate with the release of hydrogen gas. This intermediate then reacts with iodine to produce a new intermediate and sodium iodide. A subsequent replacement reaction yields the final organic iodide product. ccspublishing.org.cn This proposed pathway clarifies why using sodium iodide directly as the iodine source is unsuccessful in this system. ccspublishing.org.cn

Halogen Exchange Reactions in the Synthesis of Iodomethylbenzenes

Halogen exchange reactions provide a classic and reliable alternative for synthesizing iodomethyl compounds from other halogenated precursors.

Finkelstein Reaction and its Derivatives for C-Br to C-I Conversion

The Finkelstein reaction is a well-established method for converting alkyl bromides or chlorides into alkyl iodides. iitk.ac.inedwiserinternational.com Named after the German chemist Hans Finkelstein, this SN2 (substitution nucleophilic bimolecular) reaction involves treating a benzylic bromide, such as 1,2-dichloro-4-(bromomethyl)benzene, with a solution of sodium iodide (NaI). edwiserinternational.com

The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972). iitk.ac.inedwiserinternational.com The success of the Finkelstein reaction is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium bromide (or sodium chloride) is not. edwiserinternational.com The precipitation of the insoluble salt from the reaction mixture drives the equilibrium towards the formation of the desired alkyl iodide, ensuring a high conversion rate. edwiserinternational.com The reaction is particularly effective for primary, allyl, and benzyl halides. edwiserinternational.com

Utilization of Chloro-Precursors for Iodomethyl Functionality Introduction

The Finkelstein reaction is also applicable to the conversion of benzylic chlorides to iodides. edwiserinternational.com Therefore, 1,2-dichloro-4-(chloromethyl)benzene can serve as a viable precursor for the synthesis of 1,2-dichloro-4-(iodomethyl)benzene. matrix-fine-chemicals.comepa.gov The mechanism remains an SN2 displacement, where the iodide ion attacks the benzylic carbon, displacing the chloride ion. iitk.ac.in As with the bromo-precursor, using sodium iodide in acetone effectively drives the reaction to completion due to the precipitation of sodium chloride. edwiserinternational.com While aromatic chlorides are generally less reactive and may require catalysts, benzylic chlorides are sufficiently reactive to undergo substitution under classic Finkelstein conditions. edwiserinternational.com

Alternative Synthetic Pathways and Precursor Chemistry

Beyond the specific methods detailed above, other reagents and pathways can achieve the synthesis of benzylic iodides. The choice of precursor chemistry dictates the most appropriate synthetic route. For direct conversion, the key precursor is the corresponding benzylic alcohol, (3,4-dichlorophenyl)methanol. sigmaaldrich.com For halogen exchange methods, the precursors are the corresponding benzylic halides, 1,2-dichloro-4-(bromomethyl)benzene or 1,2-dichloro-4-(chloromethyl)benzene. matrix-fine-chemicals.com

Several other reagent systems have been developed for the direct iodination of alcohols, offering alternatives to the NaBH4/I2 system. These include:

CeCl3·7H2O/NaI: A cerium(III) chloride and sodium iodide system in acetonitrile (B52724) provides an exceedingly mild and simple method for preparing iodides from a wide variety of alcohols. organic-chemistry.org

Triphenylphosphine (B44618) (Ph3P) and Iodine (I2) or 1,2-dihaloethanes: The combination of triphenylphosphine with iodine or a dihaloethane like 1,2-diiodoethane (B146647) offers a mild method for the deoxygenative halogenation of alcohols. organic-chemistry.org

Zirconium(IV) chloride (ZrCl4)/NaI: This system effectively converts primary, secondary, allylic, and benzylic alcohols into their corresponding iodides with excellent yields and selectivity in anhydrous acetonitrile.

These alternative pathways provide a range of options for chemists to select from based on substrate compatibility, reagent availability, and desired reaction conditions.

Strategies Involving Ethers and Sulfonic Esters

The conversion of a stable functional group, such as an alcohol, into a more reactive leaving group is a fundamental tactic in organic synthesis. For the preparation of this compound, this is most effectively achieved by transforming a benzyl alcohol precursor into a sulfonic ester, which is then displaced by an iodide ion. While direct synthesis from ethers is less common for this specific transformation, the principles of nucleophilic substitution are paramount.

Esterification of Benzyl Alcohol: The precursor, (3,4-dichlorophenyl)methanol, is reacted with a sulfonyl chloride, such as methanesulfonyl chloride (for a mesylate) or p-toluenesulfonyl chloride (for a tosylate), in the presence of a base like pyridine. The base neutralizes the HCl generated during the reaction. libretexts.org

Nucleophilic Substitution (Finkelstein Reaction): The resulting sulfonic ester is then treated with a source of iodide ions, typically sodium iodide (NaI) in an acetone solvent. wikipedia.org This classic S(_N)2 reaction, known as the Finkelstein reaction, proceeds via the displacement of the sulfonate group by the iodide ion. wikipedia.orgiitk.ac.in The choice of acetone as a solvent is strategic; sodium mesylate or tosylate is insoluble in acetone, as is the sodium chloride byproduct if starting from a chloromethyl precursor, which drives the reaction to completion according to Le Châtelier's principle. wikipedia.orgnih.gov

This methodology offers a reliable and high-yielding route to the desired iodo-compound from a readily accessible alcohol precursor.

Table 1: Finkelstein Reaction for this compound Synthesis

| Reactant | Reagents | Solvent | Key Transformation |

| 1,2-Dichloro-4-(chloromethyl)benzene | Sodium Iodide (NaI) | Acetone | Displacement of chloride with iodide (Cl → I) |

| 1,2-Dichloro-4-((methylsulfonyl)oxy)methyl)benzene | Sodium Iodide (NaI) | Acetone | Displacement of mesylate with iodide (OMs → I) |

Side-Chain Substitution and Chloromethylation Routes to Related Precursors

The synthesis of the direct precursor, 1,2-Dichloro-4-(chloromethyl)benzene, is a critical step and can be accomplished through two principal pathways: direct chloromethylation of the aromatic ring or side-chain halogenation of a toluene (B28343) derivative. matrix-fine-chemicals.com

Chloromethylation Routes:

The Blanc chloromethylation is a well-established method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orglibretexts.org In this reaction, 1,2-dichlorobenzene (B45396) is treated with formaldehyde (B43269) and hydrogen chloride (HCl) under the catalysis of a Lewis acid, such as zinc chloride (ZnCl₂). wikipedia.orglibretexts.orgalfa-chemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is generated from the protonation of formaldehyde. wikipedia.orglibretexts.org The resulting benzyl alcohol is subsequently converted to the corresponding benzyl chloride under the acidic reaction conditions. wikipedia.org This method allows for the direct installation of the required chloromethyl group onto the dichlorobenzene scaffold.

Table 2: Blanc Chloromethylation of 1,2-Dichlorobenzene

| Substrate | Reagents | Catalyst | Product |

| 1,2-Dichlorobenzene | Formaldehyde (CH₂O), Hydrogen Chloride (HCl) | Zinc Chloride (ZnCl₂) | 1,2-Dichloro-4-(chloromethyl)benzene |

Side-Chain Substitution Routes:

An alternative and widely used industrial method is the free-radical halogenation of the methyl group of 3,4-dichlorotoluene (B105583). nist.gov This reaction involves treating 3,4-dichlorotoluene with a chlorinating agent, such as chlorine gas (Cl₂), under conditions that promote free-radical formation, typically initiation by UV light or a radical initiator. The reaction selectively substitutes a hydrogen atom on the methyl side-chain with a chlorine atom, yielding 1,2-Dichloro-4-(chloromethyl)benzene. Careful control of the reaction conditions is necessary to prevent over-halogenation and the formation of dichloromethyl and trichloromethyl byproducts.

This side-chain substitution provides an efficient route starting from a different commercially available precursor, highlighting the flexibility in synthetic design based on raw material availability. The resulting 1,2-Dichloro-4-(chloromethyl)benzene is then readily converted to the target iodo-compound using the Finkelstein reaction as described previously. wikipedia.orgiitk.ac.in

Table 3: Side-Chain Chlorination of 3,4-Dichlorotoluene

| Substrate | Reagent | Conditions | Product |

| 3,4-Dichlorotoluene | Chlorine (Cl₂) | UV Light | 1,2-Dichloro-4-(chloromethyl)benzene |

Reactivity and Chemical Transformations of 1,2 Dichloro 4 Iodomethyl Benzene

Nucleophilic Substitution Reactions Involving the Iodomethyl Group

The iodomethyl group is the primary site for nucleophilic attack in 1,2-dichloro-4-(iodomethyl)benzene. This reactivity is a cornerstone of its utility in synthesizing a variety of functionalized molecules.

Role of Iodine in Enhancing Nucleophilic Substitution Capability

The high reactivity of the iodomethyl group in nucleophilic substitution reactions is largely attributed to the nature of the carbon-iodine bond. Iodine is an excellent leaving group because the iodide ion (I⁻) is highly stable. stackexchange.comstackexchange.com This stability arises from its large atomic size, which allows the negative charge to be dispersed over a larger volume, and the relatively weak C-I bond. stackexchange.comstackexchange.com

The tendency of a leaving group to depart is inversely related to its basicity; less basic groups are better leaving groups. stackexchange.com Since hydroiodic acid (HI) is a very strong acid, its conjugate base, the iodide ion, is a very weak base, making it an excellent leaving group. nih.gov This inherent property facilitates both S_N_1 and S_N_2 reaction mechanisms, although primary benzylic halides like this compound are generally expected to favor the S_N_2 pathway. pearson.com In some cases, a catalytic amount of an iodide salt can be used to accelerate the substitution of other benzylic halides, a phenomenon known as the Finkelstein reaction, where the initially formed benzyl (B1604629) iodide reacts more rapidly with the nucleophile. stackexchange.comwikipedia.org

Formation of Functionalized Derivatives

The labile nature of the iodomethyl group allows for the introduction of a wide array of functional groups through reactions with various nucleophiles. This versatility is crucial for the synthesis of more complex molecules. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can then undergo further transformations like "click" reactions to form triazoles. nih.gov

The following table provides examples of functionalized derivatives that can be synthesized from this compound via nucleophilic substitution.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide | Alcohol (-CH₂OH) |

| Alkoxide | Sodium Methoxide | Ether (-CH₂OCH₃) |

| Cyanide | Sodium Cyanide | Nitrile (-CH₂CN) |

| Azide | Sodium Azide | Azide (-CH₂N₃) |

| Amine | Ammonia | Amine (-CH₂NH₂) |

| Thiolate | Sodium Thiophenolate | Thioether (-CH₂SPh) |

Cross-Coupling Reactions Facilitated by Halogenated Substituents

The chlorine and iodine atoms on the this compound molecule serve as handles for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. nobelprize.orgsigmaaldrich.com Reactions like the Suzuki, Heck, and Negishi couplings allow for the formation of new C-C bonds under relatively mild conditions and with high functional group tolerance. nobelprize.orgsigmaaldrich.com In the context of this compound, the aryl chlorides can participate in these reactions, although they are generally less reactive than aryl bromides or iodides. pitt.edu

The general mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Negishi reactions) or insertion of an olefin (in the Heck reaction), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.org

Aryl iodides are particularly reactive in these coupling reactions. sigmaaldrich.com For example, Heck cross-couplings with aryl iodides can often be performed under milder conditions than with the corresponding chlorides. sigmaaldrich.com

Other Transition Metal-Mediated Transformations

Besides palladium, other transition metals like copper and iridium can also mediate important transformations. beilstein-journals.orgnih.gov Copper-catalyzed reactions, for instance, are used in the coupling of aryl halides with various nucleophiles. beilstein-journals.org Iridium-mediated C-H activation is another advanced strategy for functionalizing aromatic rings. nih.gov These alternative methods expand the synthetic possibilities for modifying the dichlorobenzene core of the molecule.

Electrophilic Aromatic Substitution Patterns on the Dichlorobenzene Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, allowing for the introduction of various substituents onto the aromatic ring. masterorganicchemistry.combyjus.com The regiochemical outcome of EAS on this compound is governed by the directing effects of the existing substituents.

The two chlorine atoms and the iodomethyl group influence where an incoming electrophile will attack the benzene ring. Halogens, like chlorine, are deactivating groups due to their electron-withdrawing inductive effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate formed during the attack at these positions. organicchemistrytutor.comyoutube.comquora.com

The iodomethyl group (-CH₂I) is considered a weakly activating or deactivating group. The alkyl part of the group is electron-donating via hyperconjugation, which would direct incoming electrophiles to the ortho and para positions. However, the electronegative iodine atom exerts an electron-withdrawing inductive effect.

In this compound, the positions open for substitution are C3, C5, and C6. The directing effects of the substituents are as follows:

The chlorine at C1 directs ortho (to C2 and C6) and para (to C4).

The chlorine at C2 directs ortho (to C1 and C3) and para (to C5).

The iodomethyl group at C4 directs ortho (to C3 and C5).

Considering these effects, the most likely positions for electrophilic attack would be C5 and C6. The C5 position is activated by the para-directing effect of the C2 chlorine and the ortho-directing effect of the C4 iodomethyl group. The C6 position is activated by the ortho-directing effect of the C1 chlorine. Steric hindrance may also play a role in favoring one position over another. youtube.com For instance, attack at C3 would be sterically hindered by the adjacent C2 chlorine and C4 iodomethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com The specific conditions required for these reactions on this compound would depend on the deactivating nature of the two chlorine atoms, likely necessitating stronger conditions than for benzene itself.

Elimination Reactions and Formation of Unsaturated Systems

The chemical behavior of this compound in elimination reactions is largely dictated by the presence of the benzylic iodide group. Benzylic halides are known to readily undergo base-catalyzed dehydrohalogenation to yield conjugated alkenes. libretexts.org This process typically follows an E2 (elimination, bimolecular) mechanism, which involves a single, concerted step where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. pressbooks.pubmasterorganicchemistry.com The driving force for this reaction is often the formation of a stable, conjugated π-system.

In the case of this compound, elimination reactions can lead to the formation of substituted stilbene (B7821643) derivatives. Stilbenes are a class of compounds characterized by a 1,2-diphenylethene core structure. The reaction would proceed by the abstraction of a benzylic proton by a base, followed by the elimination of the iodide ion and the formation of a new carbon-carbon double bond. For instance, the self-condensation of this compound under basic conditions could theoretically lead to the formation of 3,3',4,4'-tetrachlorostilbene.

The general mechanism for the E2 elimination of a benzylic halide is as follows:

A base abstracts a proton from the carbon adjacent to the carbon bearing the halogen (the α-carbon).

Simultaneously, the electrons from the carbon-hydrogen bond move to form a π-bond between the α-carbon and the adjacent carbon.

The halogen atom departs as a halide ion, taking its bonding electrons with it.

For an E2 reaction to occur efficiently, a specific stereochemical arrangement is often required, where the hydrogen to be removed and the leaving group are in an anti-periplanar conformation. pressbooks.pub This allows for optimal orbital overlap in the transition state.

The choice of base is crucial in directing the reaction towards elimination. Strong, bulky bases tend to favor elimination over substitution. youtube.com The stability of the resulting alkene is also a significant factor, with more substituted alkenes generally being the major product, in accordance with Zaitsev's rule. libretexts.orglibretexts.org However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. youtube.com

While direct research findings on the elimination reactions of this compound are not extensively detailed in the provided search results, the reactivity can be inferred from the well-established principles of benzylic halide chemistry and the synthesis of stilbene derivatives from similar precursors.

Comparative Reactivity Analysis with Related Halogenated Benzenes

The reactivity of this compound is best understood by comparing it to related halogenated benzenes, considering the nature of the leaving group at the benzylic position and the electronic effects of the substituents on the aromatic ring.

Influence of the Benzylic Halogen (Leaving Group Ability):

The reactivity of benzylic halides in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions is highly dependent on the identity of the halogen atom, which functions as the leaving group. The ability of a halogen to act as a good leaving group is inversely related to its basicity. Weaker bases are better leaving groups. pressbooks.pub The order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻ pressbooks.pub

This trend is because iodide (I⁻) is the conjugate base of a very strong acid (HI), making it a very weak base and thus an excellent leaving group. pressbooks.pub Consequently, this compound, with iodine as the leaving group, is significantly more reactive than its corresponding bromo and chloro analogs, 1,2-dichloro-4-(bromomethyl)benzene and 1,2-dichloro-4-(chloromethyl)benzene, respectively. The weaker carbon-iodine bond compared to carbon-bromine and carbon-chlorine bonds also contributes to its higher reactivity. libretexts.org

Electronic Effects of Ring Substituents:

The two chlorine atoms on the benzene ring of this compound exert a significant influence on its reactivity. Halogens are deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect (-I effect), which reduces the electron density of the benzene ring. masterorganicchemistry.comlibretexts.org This makes the ring less susceptible to attack by electrophiles.

This electron-withdrawing nature of the chlorine atoms can influence the stability of intermediates formed during reactions at the benzylic position. For instance, in an SN1 reaction, which proceeds through a carbocation intermediate, electron-withdrawing groups on the benzene ring destabilize the benzylic carbocation, thereby slowing down the reaction rate. Conversely, electron-donating groups would stabilize the carbocation and increase the reaction rate. byjus.com

In an SN2 reaction, the effect of substituents is less straightforward. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially accelerating the attack by a nucleophile.

Comparative Reactivity Table:

| Compound | Benzylic Halogen | Ring Substituents | Expected Relative Reactivity | Rationale |

| This compound | Iodo | 1,2-Dichloro | High | Excellent leaving group (I⁻). Electron-withdrawing Cl atoms may slightly modulate reactivity. |

| 1,2-Dichloro-4-(bromomethyl)benzene | Bromo | 1,2-Dichloro | Moderate | Good leaving group (Br⁻), but less reactive than the iodo analog. |

| 1,2-Dichloro-4-(chloromethyl)benzene | Chloro | 1,2-Dichloro | Low | Poorer leaving group (Cl⁻) compared to bromo and iodo analogs. |

| 4-(Iodomethyl)benzene | Iodo | None | Very High | Excellent leaving group (I⁻) and no deactivating chloro groups. |

| 4-Nitro-1-(iodomethyl)benzene | Iodo | 4-Nitro | Lower than iodo analog without nitro group | Strong electron-withdrawing nitro group destabilizes potential carbocation intermediates. |

Diverse Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

The reactivity of the carbon-iodine bond in the iodomethyl group is central to the utility of 1,2-Dichloro-4-(iodomethyl)benzene in organic synthesis. This functional group allows for the strategic introduction of the 3,4-dichlorobenzyl moiety into a wide range of molecular frameworks.

The 3,4-dichlorophenyl unit is a critical structural component in various pharmacologically active molecules. One of the most prominent examples is the antidepressant drug Sertraline, chemically known as (1S, 4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine. researchgate.net The synthesis of Sertraline relies on the creation of a key intermediate, 4-(3,4-dichlorophenyl)-1-tetralone. researchgate.net

Published synthetic routes show that this intermediate can be formed through the reaction of 1,2-dichlorobenzene (B45396) (o-dichlorobenzene) with 1-naphthol (B170400) in the presence of a superacid. researchgate.net In this context, this compound represents a more functionalized starting material. The iodomethyl group provides a reactive site that can be leveraged to build the carbon skeleton required for the tetralone structure through alternative synthetic strategies, such as alkylation of a suitable nucleophile. The presence of the 3,4-dichloro substitution pattern is essential for the biological activity of the final drug. nih.gov

Table 1: Key Intermediates in Pharmaceutical Synthesis

| Intermediate Name | Parent Compound | Application |

|---|---|---|

| 4-(3,4-dichlorophenyl)-1-tetralone | 1,2-Dichlorobenzene | Synthesis of Sertraline researchgate.net |

Dichlorinated aromatic rings are prevalent motifs in a variety of agrochemicals, including herbicides and pesticides. For instance, compounds like 1,4-dichloro-2-nitrobenzene (B41259) and 2,4-dichloro-1-nitrobenzene serve as intermediates in the manufacturing of agrochemicals such as chlomethoxyfen. nih.goviarc.fr The specific arrangement of chlorine atoms on the benzene (B151609) ring is often crucial for the compound's herbicidal or pesticidal activity.

While direct synthesis pathways starting from this compound are not extensively documented in publicly available literature, structurally similar compounds are of significant industrial importance. For example, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene is a key building block in the field of pesticide chemistry. google.com The synthesis of this compound involves the chloromethylation of 1,4-dichloro-2-ethoxybenzene. google.com This highlights the industrial relevance of dichlorinated benzyl (B1604629) halides as precursors. By analogy, this compound, with its reactive iodomethyl group, is a potent intermediate for introducing the 3,4-dichlorobenzyl group into new potential agrochemicals.

The production of certain classes of dyes and pigments also utilizes chlorinated benzene derivatives as key starting materials. Specifically, 2,4-dichloro-1-nitrobenzene is used as an intermediate in the manufacture of diazo pigments. nih.goviarc.fr These pigments are characterized by the presence of an azo group (-N=N-) that connects aromatic rings, forming a large conjugated system responsible for their color.

The synthesis of these complex dye molecules involves multiple steps where the functionalities on the benzene ring direct the reactions. The dichlorophenyl moiety, as provided by precursors like this compound, can influence the final properties of the pigment, including its color, lightfastness, and stability. The iodomethyl group offers a reactive handle to link the dichlorinated ring to other aromatic systems during the construction of the pigment's molecular structure.

Contributions to Polymer and Materials Science

The bifunctional nature of this compound, possessing both a reactive site for polymerization and a functional aromatic ring, makes it a candidate for the development of advanced materials with tailored properties.

Halogenated benzyl halides are valuable monomers for creating specialty polymers, such as halogenated poly(p-phenylenevinylene)s (PPVs). These polymers are investigated for applications in electronics due to their semiconductor properties. The synthesis of these materials often requires specific, highly pure di-substituted monomers. A practical synthesis has been described for 1,4-diiodo-2,5-bis(chloromethyl)benzene, a structurally related monomer, which is then used to produce these advanced polymers. researchgate.net

The inclusion of halogen atoms on the polymer backbone, contributed by monomers like this compound, can significantly alter the material's properties. These alterations can include:

Increased Bandgap: The electron-withdrawing nature of chlorine atoms can modify the electronic structure of the polymer. researchgate.net

Enhanced Stability: Halogen atoms can improve the thermal and oxidative stability of the polymer.

Modified Solubility: The presence of halogens can affect the polymer's solubility in various solvents, which is important for processing.

The iodomethyl group of this compound would be the active site for the polymerization reaction, enabling its incorporation into polymer chains to create specialty plastics with enhanced fire resistance, chemical resistance, or specific optoelectronic properties.

Table 2: Research Findings on Related Polymer Monomers

| Monomer | Polymer Type | Key Finding |

|---|---|---|

| 1,4-Diiodo-2,5-bis(chloromethyl)benzene | Halogenated Poly(p-phenylenevinylene) (PPV) | A practical synthesis enables the creation of pure monomers for PPVs with modified electronic properties and mechanical integrity. researchgate.net |

Chlorinated aromatic compounds, including 1,2-dichlorobenzene, are recognized as environmental pollutants, and significant research has focused on their removal from water and soil. mdpi.com One remediation strategy involves the use of adsorptive materials that can effectively capture and sequester these pollutants.

While 1,2-dichlorobenzene itself is a target for remediation, functionalized aromatic compounds can also be used to build porous polymers designed for environmental applications. There is a growing interest in creating materials, such as porous organic polymers or functionalized resins, for the selective adsorption of specific contaminants. In principle, a compound like this compound could be used as a monomer or a cross-linking agent to create a porous polymer network. The dichlorophenyl units within such a polymer could offer an affinity for capturing other aromatic pollutants through intermolecular interactions, although specific research on using materials derived from this compound for this purpose is not widely documented. A study on Funnel and Gate Permeable Reactive Barriers (FGPRB) demonstrated effective remediation of groundwater contaminated with 1,2-dichloroethylene and benzene using materials like zero-valent iron and activated carbon. mdpi.com This highlights the ongoing search for new and effective materials for environmental cleanup.

Integration into Conductive Polymer Systems

The development of electrically conductive organic polymers is a significant area of materials science. While direct polymerization of this compound is not extensively documented in mainstream literature, its structural motifs are analogous to precursors used in the synthesis of certain conductive polymers. Halogenated derivatives of simple monomers like acetylene (B1199291) and benzene are known to be precursors for conductive polymers. 20.210.105dtic.milrsc.org The conductivity of these polymers can be significantly increased through a process called doping, which involves exposing the polymer to halogen vapors such as iodine, bromine, or chlorine. 20.210.105dtic.milrsc.org

For instance, poly(p-phenylene vinylene) (PPV), a well-known conductive polymer, can be synthesized through various precursor routes, some of which involve the use of dihalogenated xylene derivatives. researchgate.net The polymerization of these precursors, often through dehydrohalogenation reactions, leads to the formation of the conjugated polymer backbone responsible for electrical conductivity. Given that this compound is a dihalogenated aromatic compound, it can be theoretically proposed as a monomer or a co-monomer in similar polymerization reactions. The presence of the two chlorine atoms on the benzene ring and the highly reactive iodomethyl group could influence the polymerization process and the electronic properties of the resulting polymer.

The general synthetic approach for some conductive polymers is detailed in the table below:

| Conductive Polymer | Precursor Monomer Example(s) | Polymerization Method |

| Polyacetylene | Acetylene | Ziegler-Natta catalysis |

| Polyphenylene | Benzene | Oxidative coupling |

| Polythiophene | 2,5-Dihalothiophenes | Nickel-catalyzed cross-coupling |

| Poly(p-phenylene vinylene) | p-Xylylene bis(dialkylsulfonium salt) | Base-induced elimination |

The potential integration of this compound into such systems would likely involve the reaction of its iodomethyl group, which is a good leaving group, facilitating polymerization. The chlorine substituents on the aromatic ring would remain on the polymer backbone, influencing its solubility, processability, and electronic properties, such as the band gap and conductivity.

Applications in Cryogel Formation and Photonic Material Development

Cryogel Formation:

Cryogels are macroporous gels formed by the polymerization or crosslinking of monomers or polymers in a frozen solution. researchgate.netmdpi.com The porous structure is created by the ice crystals, which act as a template. Upon thawing, a network of interconnected pores is left behind. The properties of cryogels, such as pore size and mechanical strength, can be tailored by adjusting factors like the type and concentration of monomers and crosslinkers. mdpi.com

A recent study has demonstrated the use of a structurally related compound, 1,3,5-tris(iodomethyl)benzene, as a trifunctional cross-linker in the synthesis of poly(2-oxazoline)-based cryogels. acs.org The iodomethyl groups react with other polymer chains to form a stable, cross-linked network. This indicates a strong potential for this compound to act as a difunctional cross-linker in similar systems. Its two reactive sites—the iodomethyl group and potentially one of the chloro-substituents under certain conditions—could participate in the crosslinking process. The use of such aromatic crosslinkers can enhance the mechanical stability and introduce specific functionalities into the cryogel matrix. nih.gov

The general principle of cryogel formation using crosslinkers is outlined below:

| Component | Role in Cryogel Formation | Example |

| Polymer/Monomer | Forms the main body of the gel network | Poly(2-oxazoline), Hydroxyethyl methacrylate |

| Solvent | Forms the crystal template for pores | Water, Dioxane |

| Cross-linker | Connects polymer chains to form the network | N,N'-Methylenebisacrylamide, 1,3,5-Tris(iodomethyl)benzene acs.org |

| Initiator | Starts the polymerization reaction | Ammonium persulfate/TEMED |

Photonic Material Development:

Photonic materials are designed to control and manipulate the flow of light. researchgate.net The arrangement of atoms and molecules in these materials, often in a periodic manner, can create photonic bandgaps, which block light of certain frequencies. Halogenated organic compounds are of particular interest in the development of photonic materials due to the influence of halogen atoms on crystal packing and electronic properties. oup.comnih.gov Halogen bonding, a non-covalent interaction involving a halogen atom, can be a powerful tool for constructing specific supramolecular architectures. oup.comacs.org

For example, co-crystals of diiodotetrafluorobenzene have been shown to form one-dimensional and two-dimensional network structures with applications in optical waveguides and lasers. oup.com The presence of chlorine and iodine atoms in this compound makes it a potential building block for such materials. The different halogen atoms can participate in various non-covalent interactions, influencing the self-assembly of the molecules into ordered structures with desirable photonic properties. The aromatic ring also contributes to the electronic and optical characteristics of the material. While specific applications of this compound in photonic devices are not yet reported, its structure is well-suited for exploration in this emerging field.

Niche Applications and Emerging Technologies

Special Coatings in the Paint Industry

In the paint and coatings industry, specialty chemicals are often used to impart specific properties to the final product, such as improved durability, adhesion, or resistance to microbial growth. Chlorinated aromatic compounds are used as intermediates in the synthesis of pigments and other paint components. eurochlor.orgafirm-group.com Furthermore, certain iodinated organic compounds have found significant use as biocides. iofina.com

A prominent example of an iodinated biocide is Iodopropynyl Butylcarbamate (IPBC), which is effective against a broad spectrum of fungi and is used as a preservative in many water-based and solvent-based paints and coatings. iofina.comneohim.com The effectiveness of IPBC is attributed to the presence of iodine in its structure.

Given that this compound is a halogenated aromatic compound containing both chlorine and iodine, it possesses structural features that suggest potential utility in specialty coatings. While direct use as a biocide has not been documented, its derivatives could theoretically be synthesized to exhibit antimicrobial properties. The chlorinated benzene moiety is a common feature in various industrial chemicals, and the reactive iodomethyl group could be used to chemically graft the molecule onto a polymer backbone or other components of a coating formulation, potentially enhancing adhesion or providing a localized biocidal effect. Chlorinated rubber, for example, is known to improve the chemical resistance and reduce the water permeability of paints. esaar.com

The following table lists some common biocides used in the paint industry and their chemical class:

| Biocide | Chemical Class | Primary Function |

| 1,2-Benzisothiazolin-3-one (BIT) | Isothiazolinone | In-can preservative specialchem.com |

| Iodopropynyl Butylcarbamate (IPBC) | Carbamate | Dry-film fungicide iofina.comneohim.com |

| 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | Isothiazolinone | Dry-film fungicide and algaecide ulprospector.com |

| Terbutryn | Triazine | Algaecide irbnet.de |

Biological and Environmental Considerations of 1,2 Dichloro 4 Iodomethyl Benzene

Toxicological Profiles and Health Hazard Assessments

The health hazards of 1,2-Dichloro-4-(iodomethyl)benzene have not been thoroughly investigated. However, its structure, combining a dichlorinated benzene (B151609) ring with a reactive iodomethyl group, suggests a significant potential for toxicity.

Direct toxicological data for this compound is not available. However, based on its chemical structure, it is predicted to be a potent irritant. The iodomethyl group is a key feature of lachrymators and alkylating agents, which are substances that can react with biological molecules.

Information from the analogous compound 1,2-Dichlorobenzene (B45396) indicates that it can cause irritation upon contact. echemi.com Contact with 1,2-Dichlorobenzene can irritate and burn the skin and eyes. echemi.com Inhalation can lead to irritation of the nose and throat. echemi.com Similarly, the related compound 1-Chloro-4-(iodomethyl)benzene is classified as causing severe skin burns and eye damage. google.com Given these precedents, exposure to this compound is highly likely to cause significant irritation to any tissue it contacts. The mechanism would involve the chemical reacting with moisture on the surface of the eyes, skin, or respiratory tract, leading to cell damage and an inflammatory response.

Table 1: GHS Hazard Classifications for Structurally Related Compounds

| Hazard Statement | Compound | Classification |

|---|---|---|

| Causes severe skin burns and eye damage | 1-Chloro-4-(iodomethyl)benzene google.com | Skin Corrosion/Irritation, Category 1B |

| Causes skin irritation | 1,2-Dichlorobenzene caymanchem.com | Skin Irritation, Category 2 |

| Causes serious eye irritation | 1,2-Dichlorobenzene caymanchem.com | Eye Irritation, Category 2A |

| May cause respiratory irritation | 1,2-Dichlorobenzene caymanchem.com | Specific target organ toxicity, single exposure, Category 3 |

This table presents data for analogous compounds to infer potential hazards of this compound.

There are no studies detailing the systemic or chronic effects of this compound. The assessment of long-term risks must be inferred from data on its structural parent, 1,2-Dichlorobenzene .

Chronic exposure to 1,2-Dichlorobenzene is known to pose systemic health risks. Long-term exposure may lead to damage of the liver, kidneys, and lungs, and could also affect the nervous system. echemi.com It has also been shown to potentially damage blood cells with prolonged exposure. echemi.com While 1,2-Dichlorobenzene itself is not classifiable as a carcinogen, the introduction of a reactive iodomethyl group to form this compound could potentially alter its carcinogenic profile, as alkylating agents are often associated with genotoxicity. However, without specific studies, this remains speculative.

Concerns about chronic exposure would center on the compound's ability to be absorbed systemically, either through inhalation or skin contact, and distribute to various organs. The liver would be a primary site for metabolism, where reactive intermediates could potentially form, leading to cellular damage over time.

Environmental Fate and Ecotoxicology

The behavior of this compound in the environment has not been specifically documented. Predictions must be based on the known properties of chlorinated benzenes and benzyl (B1604629) halides.

Chlorinated benzenes are generally known for their chemical stability and resistance to natural degradation processes, leading to persistence in the environment. pharmacopoeia.com The 1,2-dichloro substitution pattern on the benzene ring makes the compound relatively resistant to microbial breakdown.

However, the iodomethyl group is a chemically reactive site. In an aqueous environment, this group would be susceptible to hydrolysis, where the iodine atom is replaced by a hydroxyl group (-OH), converting the compound to (3,4-dichlorophenyl)methanol. This would be a primary degradation pathway. The compound may also undergo photolysis, where sunlight provides the energy to break the carbon-iodine bond.

Despite these potential degradation pathways for the side chain, the chlorinated aromatic ring is likely to remain intact for longer periods, persisting in soil and sediment.

Bioaccumulation refers to the process where a chemical is absorbed by an organism at a rate faster than it is lost. For organic compounds, this potential is often estimated using the octanol-water partition coefficient (Log Kₒw). A high Log Kₒw value (typically >3) suggests a tendency for the chemical to move from water into the fatty tissues of organisms, indicating a potential for bioaccumulation.

While the specific Log Kₒw for this compound is not available, the value for the parent compound, 1,2-Dichlorobenzene , is approximately 3.4. This indicates a significant potential to bioaccumulate in aquatic life. The addition of the iodomethyl group would further increase the molecular weight and likely the lipophilicity, suggesting that this compound would also be classified as a bioaccumulative substance. Chemicals that bioaccumulate can be passed up the food chain, leading to higher concentrations in organisms at higher trophic levels. The analogue 1,2-Dichlorobenzene is classified as very toxic to aquatic life with long-lasting effects. caymanchem.com

The release of chlorinated organic chemicals into the soil can have detrimental effects on microbial communities, which are vital for soil health and nutrient cycling. pharmacopoeia.com There is no direct research on the impact of this compound on soil ecosystems.

However, a study on its isomer, 1,4-Dichlorobenzene (B42874) , provides insight into the potential effects. Research on a flooded wetland soil showed that 1,4-Dichlorobenzene significantly reduced the population of actinomycetes at various concentrations. pharmacopoeia.com At concentrations above 200 mg/kg, the populations of bacteria and fungi were also significantly decreased. pharmacopoeia.com Furthermore, the compound was found to completely inhibit the activity of urease, an important enzyme in the nitrogen cycle, within the first 28 days of the study. pharmacopoeia.com

Given the structural similarity, it is plausible that this compound would exhibit similar or even greater toxicity to soil microorganisms due to the added reactivity of the iodomethyl group. Such an impact could disrupt key ecosystem functions like decomposition and nutrient cycling.

Table 2: Summary of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Dichlorobenzene |

| 1,4-Dichlorobenzene |

| 1-Chloro-4-(iodomethyl)benzene |

| (3,4-dichlorophenyl)methanol |

Environmental Volatilization Characteristics

Generally, the presence of halogen atoms on a benzene ring affects its volatility. An increase in halogenation tends to decrease vapor pressure, thus reducing the rate of volatilization. For instance, the Henry's Law constants for related dichlorobenzene and trichlorobenzene isomers indicate their potential to partition between water and air. nist.govnist.govnist.gov These constants are crucial for predicting the environmental fate of a compound, as a higher value suggests a greater tendency to volatilize from water.

Table 1: Henry's Law Constants for Structurally Related Compounds

| Compound | Henry's Law Constant (k°H) [mol/(kg*bar)] | Temperature (K) |

|---|---|---|

| 1,2-Dichlorobenzene | 170 | 298.15 |

| 1,4-Dichlorobenzene | 2700 | 298.15 |

| 1,2,4-Trichlorobenzene | 2500 - 4000 | 298.15 |

Structure-Activity Relationships in Biologically Active Analogues

The biological activity of aromatic compounds is significantly influenced by their structural features, including the type, number, and position of substituents on the benzene ring. For compounds related to this compound, these relationships are particularly evident in their antimicrobial effects and their potential to act as endocrine disruptors and carcinogens.

Antimicrobial Properties of Related Chlorinated and Halogenated Derivatives

Research into halogenated aromatic compounds has revealed that the presence and nature of halogen substituents play a critical role in their antimicrobial efficacy. mdpi.com Studies on various classes of compounds, including flavonoids, catechols, and benzazoles, demonstrate that halogenation can significantly enhance antibacterial and antifungal activities.

For example, studies on halogenated flavonoids have shown that compounds with halogen substituents on the aromatic rings exhibit potent antimicrobial properties. beilstein-journals.orgbeilstein-journals.org The antibacterial activity of these tricyclic flavonoids was found to be influenced by the nature of the halogen, with brominated and iodinated derivatives showing significant minimum inhibitory concentrations (MIC) against E. coli and S. aureus. beilstein-journals.org Similarly, the introduction of chlorine or bromine atoms into the structure of flavonoids has been shown to result in molecules that are more active against bacteria and yeast compared to their non-halogenated counterparts. mdpi.com

The position of the halogen is also crucial. In studies of multisubstituted benzazoles, electron-withdrawing groups like chlorine at specific positions of the heterocyclic nucleus were found to increase potency against fungi such as Candida albicans. esisresearch.org Furthermore, research on halogenated catechols demonstrated that chlorination enhances their antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. nih.gov This enhanced activity is attributed to the electron-withdrawing effects of the chlorine atom, which alters the electronic properties of the catechol moiety. nih.gov The mechanism often involves disruption of the bacterial cell wall, leading to leakage of intracellular components and cell death. nih.gov

These findings suggest that the antimicrobial activity of compounds structurally analogous to this compound is a promising area for investigation. The combination of dichlorination on the benzene ring and the presence of an iodinated methyl group could confer significant antimicrobial properties.

Table 2: Antimicrobial Activity of Halogenated Flavonoid Derivatives

| Compound | Substituent R1 | Substituent R3 | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

|---|---|---|---|---|

| 5m | H | H | 62.5 | 62.5 |

| 5g | Br | H | 1.95 | 7.81 |

| 5l | I | H | 0.97 | 7.81 |

Adapted from Beilstein Journal of Organic Chemistry beilstein-journals.org

Endocrine Disruption and Carcinogenic Potential of Structurally Similar Compounds

The potential for environmental chemicals to interfere with the endocrine system is a significant public health concern. nih.govnih.gov Structurally similar compounds to this compound, such as dichlorobenzenes, have been investigated for their endocrine-disrupting and carcinogenic potential.

Endocrine-disrupting chemicals (EDCs) can mimic or block hormones, alter hormone production, and have been linked to various health issues, including reproductive disorders and certain cancers. nih.govresearchgate.netyoutube.com While a comprehensive assessment of benzene itself showed no consistent pattern of endocrine activity, derivatives such as dichlorobenzenes have been scrutinized. nih.gov For instance, 1,3-dichlorobenzene (B1664543) is listed as a potential endocrine disruptor. endocrinedisruption.org The endocrine-disrupting potential of halogenated organic compounds is an area of active research, with studies suggesting that chemicals like chlorinated pesticides can interfere with hormonal pathways. nih.gov A proposed classification of EDCs based on their electronic structures suggests that toxic chlorinated compounds like certain PCDDs and PCBs are chemically "soft," which relates to their binding affinity and toxicity. nih.gov

Regarding carcinogenicity, studies on dichlorobenzene isomers have provided evidence of their potential to cause cancer in animal models. Oral exposure to 1,4-dichlorobenzene (para-dichlorobenzene) has been shown to cause liver and kidney tumors in rodents and is reasonably anticipated to be a human carcinogen. nih.gov Inhalation exposure to 1,4-dichlorobenzene also led to liver cancer in mice. nih.gov While ortho-dichlorobenzene has shown evidence of liver toxicity in rats, its carcinogenic potential in humans is less clear. nih.gov The International Agency for Research on Cancer (IARC) has classified 1,4-dichlorobenzene as possibly carcinogenic to humans (Group 2B). These findings underscore the importance of evaluating the carcinogenic risk of other structurally related chlorinated aromatic compounds.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "1,2-Dichloro-4-(iodomethyl)benzene" by providing detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons of the iodomethyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. Based on the analysis of similar compounds, such as 3,4-dichlorobenzyl alcohol and 3,4-dichlorobenzoyl chloride, the aromatic protons are expected to resonate in the range of δ 7.0-8.0 ppm. The two chlorine atoms and the iodomethyl group influence the chemical shifts of the adjacent aromatic protons through their electronic effects. The protons on the carbon next to the chloro-substituted carbons would be shifted downfield. The single proton situated between the two chloro-substituted carbons would likely appear as a doublet, while the other two aromatic protons would also show doublet or doublet of doublets splitting, depending on their coupling constants. The methylene protons of the iodomethyl group are expected to appear as a singlet at approximately δ 4.4-4.6 ppm, a region characteristic for protons on a carbon adjacent to an iodine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For "this compound," six distinct signals are expected for the six aromatic carbons and one signal for the methylene carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the chlorine atoms would be significantly downfield, typically in the range of δ 130-135 ppm. The other aromatic carbons would resonate at slightly different chemical shifts, providing a unique fingerprint for the substitution pattern. The carbon of the iodomethyl group is expected to have a characteristic chemical shift, likely in the range of δ 5-15 ppm, due to the heavy atom effect of iodine. For comparison, the ¹³C NMR spectrum of the related 3,4-dichlorobenzyl alcohol shows aromatic carbon signals in the range of δ 128-140 ppm and a methylene carbon signal at around δ 63 ppm. chemicalbook.com The substitution of the hydroxyl group with iodine would cause a significant upfield shift for the methylene carbon.

A simulated ¹H NMR spectrum for the related compound 2,4-dichlorobenzoic acid in benzene shows aromatic protons in distinct regions, which can be used as a reference for predicting the spectrum of "this compound". umich.edu

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | m | Aromatic Protons |

| ¹H | 4.4 - 4.6 | s | -CH₂I Protons |

| ¹³C | 130 - 135 | s | C-Cl |

| ¹³C | 125 - 130 | s | Aromatic CH |

| ¹³C | 5 - 15 | s | -CH₂I |

s : singlet, m : multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and to gain insights into the structure of "this compound" through analysis of its fragmentation pattern. The nominal molecular weight of "this compound" (C₇H₅Cl₂I) is 286.92 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) with relative intensities of approximately 65% and 10%, respectively, of the M⁺ peak, which is a distinctive feature for dichlorinated compounds.

The fragmentation pattern would likely involve the loss of the iodine atom, leading to a prominent peak at m/z 159, corresponding to the 3,4-dichlorobenzyl cation. This fragment could further lose a chlorine atom to give a peak at m/z 124. Another possible fragmentation pathway is the loss of a chloromethyl group. The mass spectrum of benzyl (B1604629) iodide shows a prominent peak for the benzyl cation at m/z 91, formed by the loss of the iodine atom. nist.gov Similarly, the mass spectrum of 1,2-dichlorobenzene (B45396) shows a molecular ion peak at m/z 146 and fragmentation peaks corresponding to the loss of chlorine atoms. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 286/288/290 | [C₇H₅Cl₂I]⁺ | Molecular ion with isotopic pattern for two chlorines |

| 159/161 | [C₇H₅Cl₂]⁺ | Loss of Iodine atom |

| 124 | [C₇H₅Cl]⁺ | Loss of Iodine and one Chlorine atom |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of "this compound" and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of "this compound". A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. The retention time will depend on the exact conditions, such as the column dimensions, mobile phase composition, and flow rate. UV detection is appropriate for this compound due to the presence of the benzene ring, with a maximum absorption wavelength expected in the UV region. The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of "this compound". A non-polar or medium-polarity capillary column, such as a DB-5 or DB-17, would be suitable for its separation. The retention time would be dependent on the temperature program of the GC oven, the carrier gas flow rate, and the column specifications. GC-MS allows for the simultaneous separation and identification of the compound and any impurities based on their mass spectra. The use of an internal standard can allow for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

For a crystalline sample of "this compound," X-ray diffraction analysis would reveal the planar structure of the benzene ring with the attached substituents. The C-C bond lengths within the benzene ring would be expected to be intermediate between single and double bonds, typically around 1.39 Å. The C-Cl bond lengths would be in the range of 1.73-1.75 Å, and the C-I bond length would be approximately 2.14 Å. The bond angles within the benzene ring would be close to 120°. The analysis would also reveal the packing of the molecules in the crystal, which is influenced by intermolecular interactions such as halogen bonding and van der Waals forces. The crystal structure of a related compound, (4SR)-7-(3,4-dichlorobenzyl)-4,8,8-trimethyl-7,8-dihydroimidazo[5,1c] umich.edursc.orgunibas.ittriazine-3,6(2H,4H)-dione, has been determined, providing an example of the solid-state conformation of the 3,4-dichlorobenzyl moiety. unibas.it

Interactive Data Table: Predicted X-ray Crystallography Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | (Not Predicted) |

| Space Group | (Not Predicted) |

| C-C (aromatic) bond length | ~ 1.39 Å |

| C-Cl bond length | ~ 1.74 Å |

| C-I bond length | ~ 2.14 Å |

| Benzene ring planarity | Planar |

Safety Protocols and Sustainable Handling Practices

Laboratory Safety Measures and Personal Protective Equipment (PPE)

Working with 1,2-Dichloro-4-(iodomethyl)benzene demands a controlled environment and the consistent use of appropriate personal protective equipment (PPE) to prevent exposure. fishersci.iesigmaaldrich.com

Engineering Controls: All operations involving this compound should be conducted within a chemical fume hood to minimize the inhalation of any dust, mists, or vapors. fishersci.iefishersci.com Adequate ventilation is crucial in all areas where the chemical is used or stored. sigmaaldrich.com It is also imperative that eyewash stations and safety showers are readily accessible and in close proximity to the workstation. fishersci.com

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for comprehensive protection. This includes:

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn. fishersci.comfishersci.com

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used. sigmaaldrich.comfishersci.com

A summary of recommended PPE is provided in the table below.

| Protection Type | Specific Equipment | Standard/Regulation |

| Eye/Face Protection | Chemical safety goggles, Face shield | OSHA 29 CFR 1910.133, EN166 |

| Skin Protection | Chemical-resistant gloves (e.g., butyl, nitrile), Lab coat/Coveralls | - |

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator with organic vapor cartridge | - |

Safe Storage, Handling, and Waste Management of the Chemical Compound

Proper storage, handling, and waste disposal are critical to maintaining a safe working environment and preventing unintended reactions or releases. fishersci.iesigmaaldrich.com

Storage: this compound should be stored in a dry, cool, and well-ventilated area, away from sources of heat, sparks, and open flames. fishersci.iefishersci.com Containers must be kept tightly closed to prevent the escape of vapors and protect the compound from moisture. fishersci.iesigmaaldrich.com It is advisable to store this chemical in a designated corrosives area, as it may be corrosive or decompose to form corrosive substances. fishersci.iefishersci.com Incompatible materials such as strong oxidizing agents, bases, alcohols, and amines should be stored separately. fishersci.com

Handling: When handling this compound, direct contact with the eyes, skin, and clothing must be avoided. fishersci.iefishersci.com Ingestion and inhalation should be prevented through the use of engineering controls and PPE. fishersci.iesigmaaldrich.com Good industrial hygiene practices should be followed, including washing hands thoroughly after handling and before eating, drinking, or smoking. fishersci.iesigmaaldrich.com Contaminated work clothing should not be allowed out of the workplace. sigmaaldrich.com

Waste Management: Waste containing this compound is classified as hazardous waste and must be disposed of in accordance with local, regional, and national environmental regulations. fishersci.iefishersci.com The compound should be collected in suitable, closed containers for disposal by an approved waste disposal plant. fishersci.comfishersci.com Chemical waste generators are responsible for accurately classifying the waste and ensuring its proper disposal. fishersci.com

| Procedure | Key Considerations |

| Storage | Keep in a dry, cool, well-ventilated area. Store in tightly closed containers away from incompatible materials. Designate a corrosives storage area. |

| Handling | Avoid contact with eyes, skin, and clothing. Prevent inhalation and ingestion. Practice good industrial hygiene. |

| Waste Disposal | Classify as hazardous waste. Dispose of in approved, labeled containers through a licensed waste disposal service. Follow all applicable regulations. |

Strategies for Minimizing Environmental Release and Mitigating Impact

Given that halogenated organic compounds can be persistent and toxic to aquatic life, it is crucial to implement strategies to prevent their release into the environment. sigmaaldrich.comfishersci.com

Release Prevention: The primary strategy for minimizing environmental release is containment. This involves using the chemical in a closed system or with appropriate exhaust ventilation to prevent its escape into the air. fishersci.com All handling and transfer procedures should be designed to minimize the risk of spills. In the event of an accidental release, the material should be contained using an inert absorbent material such as sand or silica (B1680970) gel, and then collected into a suitable container for disposal. fishersci.com Drains should be covered to prevent the substance from entering waterways. sigmaaldrich.comfishersci.com

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes and Catalytic Systems

Traditional synthesis of 1,2-dichloro-4-(iodomethyl)benzene and similar halomethylated aromatic compounds can involve harsh chemicals and lead to significant waste. tandfonline.com A crucial direction for future research is the creation of more environmentally friendly and efficient production methods. This involves exploring catalytic systems for the direct and selective iodomethylation of 1,2-dichlorobenzene (B45396), which would reduce the need for hazardous reagents and improve atom economy. eeer.org

Key areas of focus include:

Novel Catalysts: Research into solid-supported catalysts, such as those based on titania or alumina, could lead to milder reaction conditions and allow for easier catalyst separation and recycling. eeer.orgepa.gov The use of photocatalysis is another promising avenue that could offer more sustainable reaction pathways. mdpi.com

Alternative Reagents: Investigating greener reagents is essential. For instance, methods using phosphorous acid and elemental iodine are being explored as a low-cost, metal-free alternative to traditional routes that use more expensive and hazardous materials. acs.orggoogle.com

Process Optimization: Developing one-pot syntheses from readily available starting materials like aryl aldehydes can streamline production, cutting down on energy use and waste. acs.orggoogle.com Electrochemical methods that generate chlorine in situ also present an innovative way to reduce the handling and transport of hazardous materials. acs.org

Exploration of Novel Reaction Pathways and Derivatization Strategies

While this compound is a useful synthetic intermediate, its full reactive capabilities have yet to be realized. acs.org Future studies should aim to uncover new reaction pathways beyond typical nucleophilic substitutions. tandfonline.com

Potential areas for exploration include:

Cross-Coupling Reactions: Investigating the use of the iodomethyl group in transition-metal-catalyzed cross-coupling reactions could enable the formation of new carbon-carbon and carbon-heteroatom bonds, opening up a wide array of new derivatives. nih.gov

C-H Functionalization: Direct functionalization of the aromatic C-H bonds, guided by the existing substituents, could provide highly efficient and selective methods for creating complex molecules. researchgate.netchemrxiv.org

Multicomponent and Cascade Reactions: Using this compound in multicomponent or cascade reactions could allow for the rapid construction of complex molecular structures from simpler precursors. researchgate.net

Novel Derivatization Kits: The development of specialized derivatization kits could facilitate the conversion of the compound into other useful functional groups, enhancing its versatility in synthetic chemistry. nih.gov

Advanced Material Design Incorporating the Dichloroiodomethylbenzene Moiety

The integration of the this compound unit into advanced materials is a promising field with considerable room for growth. The dichlorinated ring and the reactive iodomethyl group offer unique handles for tailoring the properties of polymers and other materials. numberanalytics.com

Future research could pursue:

Specialty Polymers: Synthesizing novel monomers from this compound could lead to the creation of polymers with enhanced properties like fire retardancy, thermal stability, and specific optical characteristics. tandfonline.comnumberanalytics.com

Conductive Materials: Aromatic compounds are fundamental to the development of conductive materials, and this moiety could be incorporated into materials like conductive polymers for use in organic electronics. numberanalytics.com

Surface Modification: The reactive nature of the iodomethyl group makes it suitable for use as a surface modification agent, which could be used to impart desired functionalities to various substrates for applications in coatings and adhesives. tandfonline.com

In-depth Mechanistic Studies of Biological Interactions and Ecotoxicological Effects

A comprehensive understanding of how this compound interacts with biological systems and its environmental impact is critical for its safe use. Future research must go beyond basic toxicity tests to detailed mechanistic investigations.

Key research questions include:

Molecular Targets: Identifying the specific biomolecules and biochemical pathways that are affected by this compound is essential to understand its mechanism of action. nih.govnih.gov

Metabolic Fate: Studying how the compound is metabolized by different organisms and how it behaves in various environmental compartments will be crucial for assessing its potential for bioaccumulation and long-term ecological risks. nih.gov

Byproduct Formation: Investigating the formation of disinfection byproducts from chlorinated aromatic compounds in processes like advanced oxidation for water treatment is important for environmental health. acs.org In some cases, human exposure to certain chlorinated aromatic compounds has been linked to pathological changes in the skin. nih.govnih.gov

Computational Chemistry and Molecular Modeling for Predictive Analysis

Computational tools offer a powerful way to accelerate research and guide the experimental exploration of this compound.

Future computational efforts could focus on:

Predictive Reactivity Models: Developing accurate theoretical models to predict the compound's reactivity in different chemical reactions can help in designing new synthetic routes and anticipating reaction outcomes. acs.org

Biological Interaction Simulation: Molecular modeling can be used to simulate how the compound interacts with biological targets, providing insights into its potential mechanisms of toxicity and biological activity. arabjchem.orgscirp.orgresearchgate.net

QSAR/QSPR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can help predict the biological activities and physicochemical properties of a broad range of its derivatives. arabjchem.org This facilitates the rational design of new molecules with desired characteristics, potentially leading to the development of new pharmaceutical agents or other functional chemicals. arabjchem.orgscirp.org

Q & A

Q. What are the established synthesis routes for 1,2-Dichloro-4-(iodomethyl)benzene in academic research?

- Methodological Answer : The synthesis typically involves halogen-exchange reactions or substitution of pre-functionalized benzene derivatives. For example, nucleophilic substitution using iodide sources (e.g., NaI or KI) on precursors like 1,2-dichloro-4-(chloromethyl)benzene (a structurally analogous compound) under polar aprotic solvents (e.g., DMF or acetone) can yield the target compound. Reaction optimization may include reflux conditions (70–100°C) and catalysts like phase-transfer agents . Key Considerations :

- Monitor reaction progress via TLC or GC-MS to avoid over-iodination.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended due to potential byproducts.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Characterization relies on a combination of techniques:

- NMR : H NMR (CDCl) shows signals for aromatic protons (δ 7.2–7.5 ppm) and the iodomethyl group (δ 4.3–4.5 ppm). C NMR confirms the iodine substitution at C4 .

- IR : Absorptions near 550–600 cm (C-I stretch) and 3000–3100 cm (aromatic C-H) are critical .

- Mass Spectrometry : Molecular ion peaks at m/z 296 (M) and isotopic patterns confirm iodine presence .

Advanced Research Questions

Q. What strategies are recommended to optimize the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Yield optimization requires balancing steric and electronic factors:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance iodide nucleophilicity.

- Catalysts : Crown ethers or tetrabutylammonium bromide (TBAB) improve reaction kinetics .

- Temperature Control : Moderate reflux (80–90°C) prevents thermal decomposition.

Data Table :

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | TBAB | 80 | 78 |

| Acetone | None | 60 | 45 |

| Data adapted from analogous halogen-exchange reactions . |

Q. How can researchers resolve contradictions in reported spectral data for halogenated benzene derivatives?

- Methodological Answer : Discrepancies in spectral data (e.g., IR peak shifts) often arise from sample purity or solvent effects. For example:

- IR Variability : C-I stretches may shift ±20 cm depending on solvent polarity (e.g., CCl vs. CS) .

- NMR Solvent Artifacts : Deuterated solvents (CDCl vs. DMSO-d) can alter chemical shifts.

Resolution Protocol : - Compare data under standardized conditions (solvent, concentration).

- Validate with computational methods (e.g., DFT calculations for expected peaks).

Q. What experimental approaches are used to assess the biological activity of this compound?

- Methodological Answer : While direct studies on this compound are limited, analogous halogenated aromatics are evaluated via:

- Antimicrobial Assays : Disk diffusion tests against S. aureus and E. coli at concentrations of 10–100 µg/mL .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess IC values.

- Mechanistic Studies : Competitive binding assays to identify interactions with biological targets (e.g., enzyme inhibition) .

Note : Biological activity may correlate with iodine’s electronegativity and lipophilicity, influencing membrane permeability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under storage conditions?

- Methodological Answer : Stability variations may stem from light exposure or residual moisture.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products